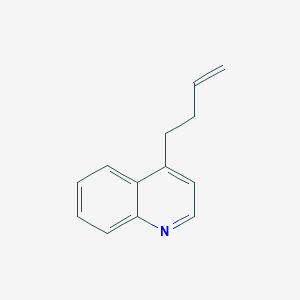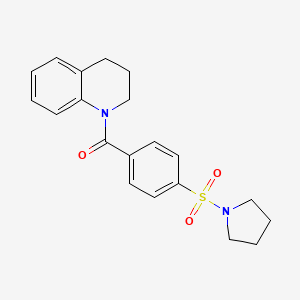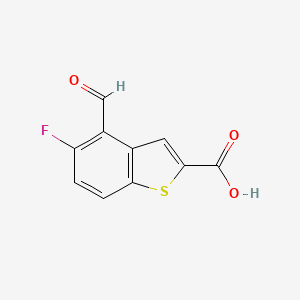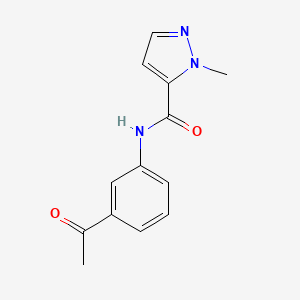
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “N-(3-acetylphenyl)” part suggests the presence of an acetylphenyl group attached to the nitrogen atom of the pyrazole ring .
Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially participate in various organic reactions. The presence of the acetylphenyl and carboxamide groups may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
- Research on pyrazole derivatives, such as biarylpyrazoles, has contributed to understanding the structure-activity relationships (SAR) of cannabinoid receptor antagonists. These studies aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes potentially useful for antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Antimicrobial and Antitumor Activities
- Pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating potential as anticancer agents (Hassan et al., 2014).
- Another study synthesized pyrazole-1-carboxamide derivatives and tested them for antimicrobial activities, indicating the potential of pyrazole compounds in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Herbicidal Activity
- Diarylpyrazolecarboxylates and carboxamides have been prepared and investigated for their pre-emergent herbicidal activities against various weeds. This research highlights the potential of pyrazole derivatives in agricultural applications (Kudo et al., 1999).
Molecular Imaging
- Methoxy and fluorine analogs of pyrazole derivatives have been synthesized for evaluating their affinity for the CB1 cannabinoid receptor, aiming to develop tracers for medical imaging, such as PET ligands for cerebral cannabinoid CB1 receptor characterization (Tobiishi et al., 2007).
Protective Effects and Environmental Pollution
- A novel pyrazolecarboxamide derivative has been investigated for its antioxidant properties in mitigating oxidative stress and DNA damage in African catfish exposed to lead nitrate, indicating its potential for environmental protection applications (Soliman et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, materials science if the compound has interesting physical properties, or synthetic chemistry if the compound presents interesting synthetic challenges .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)15-13(18)12-6-7-14-16(12)2/h3-8H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMCMKWWVZRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

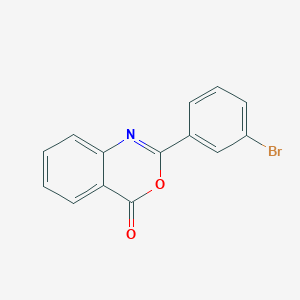
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)

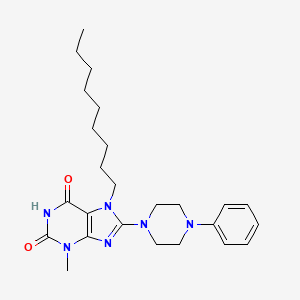
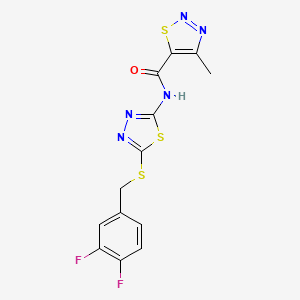
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)

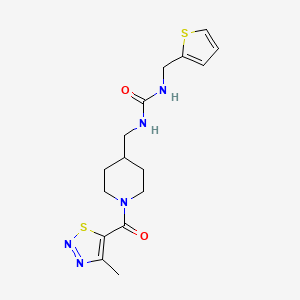
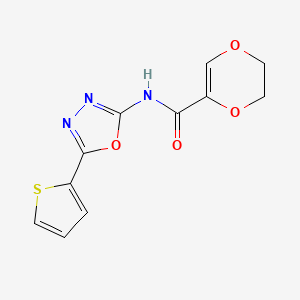
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833850.png)
